molecular formula C14H16N2O4S B6661614 (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid

(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid

Cat. No.: B6661614
M. Wt: 308.35 g/mol
InChI Key: AVCSTULTSFNWOA-CYBMUJFWSA-N
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Description

(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid, often involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which is known for its efficiency and ability to produce high yields under mild conditions . Other methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using environmentally friendly methods. This includes the use of green chemistry principles such as solvent-free reactions and the use of recyclable catalysts . These methods not only reduce the environmental impact but also improve the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives .

Scientific Research Applications

(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other quinoline derivatives such as:

  • Quinoline N-oxides
  • Fluoroquinolones
  • Chloroquine

Uniqueness

What sets (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid apart from other similar compounds is its specific structure, which may confer unique biological activities and chemical reactivity. Its sulfonylamino group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)13(14(17)18)16-21(19,20)11-5-6-12-10(8-11)4-3-7-15-12/h3-9,13,16H,1-2H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCSTULTSFNWOA-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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